Cas no 129587-09-3 ((1R,2S,3S,7S,8R,9S,12S,13R,14R,15R,16R)-3,8,14,15-Tetrahydroxy-2,6,13,16-tetramethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-5-ene-4,11-dione)
![(1R,2S,3S,7S,8R,9S,12S,13R,14R,15R,16R)-3,8,14,15-Tetrahydroxy-2,6,13,16-tetramethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-5-ene-4,11-dione structure](https://de.kuujia.com/scimg/cas/129587-09-3x500.png)
129587-09-3 structure
Produktname:(1R,2S,3S,7S,8R,9S,12S,13R,14R,15R,16R)-3,8,14,15-Tetrahydroxy-2,6,13,16-tetramethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-5-ene-4,11-dione
CAS-Nr.:129587-09-3
MF:C19H26O7
MW:366.405546665192
CID:190624
(1R,2S,3S,7S,8R,9S,12S,13R,14R,15R,16R)-3,8,14,15-Tetrahydroxy-2,6,13,16-tetramethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-5-ene-4,11-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 1H-Phenanthro[10,1-bc]furan-4,9(2H,5aH)-dione,3,3a,6,6a,10,10a,10b,10c-octahydro-1,2,6,10-tetrahydroxy-3,7,10a,10c-tetramethyl-,(1R,2R,3R,3aS,5aS,6R,6aS,10S,10aS,10bR,10cR)-
- 1H-Phenanthro[10,1-bc]furan-4,9(2H,5aH)-dione,3,3a,6,6a,10,10a,10b,10c-octahydro-1,2,6,10-tetrahydroxy-3,7,10a,10c-tetramethy
- 1H-Phenanthro[10,1-bc]furan-4,9(2H,5aH)-dione,3,3a,6,6a,10,10a,10b,10c-octahydro-1,2,6,10-tetrahydroxy-3,7,10a,10c-tetramethyl-,[1R-(1a,2b,3b,3aa,5aa,6b,6ab,10a,10aa,10bb,10ca)]-
- Longilactone
- (1R,2S,3S,7S,8R,9S,12S,13R,14R,15R,16R)-3,8,14,15-Tetrahydroxy-2,6,13,16-tetramethyl-10-oxatetracycl
- (1R,2S,3S,7S,8R,9S,12S,13R,14R,15R,16R)-3,8,14,15-Tetrahydroxy-2,6,13,16-tetramethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-5-ene-4,11-dione
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- Inchi: 1S/C19H26O7/c1-6-5-8(20)15(24)18(3)9(6)12(22)16-19(4)10(17(25)26-16)7(2)11(21)13(23)14(18)19/h5,7,9-16,21-24H,1-4H3/t7-,9-,10-,11-,12-,13+,14-,15-,16-,18+,19+/m1/s1
- InChI-Schlüssel: KBBRVTNGCNCUCX-LISBJPICSA-N
- Lächelt: O1C([C@H]2[C@@H](C)[C@H]([C@@H]([C@@H]3[C@@]4(C)[C@@H](C(C=C(C)[C@@H]4[C@H]([C@@H]1[C@]32C)O)=O)O)O)O)=O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 0
- Komplexität: 717
- Topologische Polaroberfläche: 124
- XLogP3: -0.473999999999999
(1R,2S,3S,7S,8R,9S,12S,13R,14R,15R,16R)-3,8,14,15-Tetrahydroxy-2,6,13,16-tetramethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-5-ene-4,11-dione Verwandte Literatur
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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